molecular formula C8H16O B14604443 5-Methylhept-4-en-2-ol CAS No. 61107-54-8

5-Methylhept-4-en-2-ol

Cat. No.: B14604443
CAS No.: 61107-54-8
M. Wt: 128.21 g/mol
InChI Key: XHOIOCZHGVKWSS-UHFFFAOYSA-N
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Description

5-Methylhept-4-en-2-ol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhept-4-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetaldehyde, followed by reduction of the resulting enone. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and a reducing agent like sodium borohydride or lithium aluminum hydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding enone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under controlled temperature and pressure conditions, using a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

5-Methylhept-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 5-Methylhept-4-en-2-one, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond can yield 5-Methylheptan-2-ol, using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: 5-Methylhept-4-en-2-one

    Reduction: 5-Methylheptan-2-ol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

5-Methylhept-4-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Methylhept-4-en-2-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in its structure also allows it to participate in addition reactions, which can modify its activity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methylhept-2-en-4-one: A ketone with a similar structure but different functional group.

    6-Methylhept-5-en-2-ol: An alcohol with a similar carbon skeleton but different position of the double bond and hydroxyl group.

    5-Methylheptan-2-ol: A saturated alcohol with a similar carbon skeleton but no double bond.

Uniqueness

5-Methylhept-4-en-2-ol is unique due to its combination of a double bond and a hydroxyl group, which imparts distinct chemical reactivity and physical properties. This makes it valuable in various applications, particularly in the flavor and fragrance industry, where its aroma is highly prized.

Properties

CAS No.

61107-54-8

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

5-methylhept-4-en-2-ol

InChI

InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h5,8-9H,4,6H2,1-3H3

InChI Key

XHOIOCZHGVKWSS-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC(C)O)C

Origin of Product

United States

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